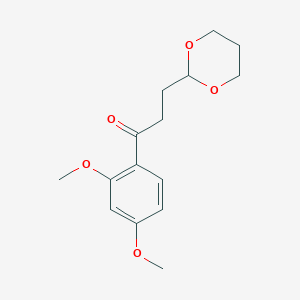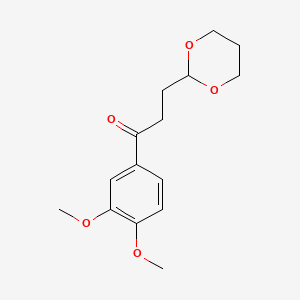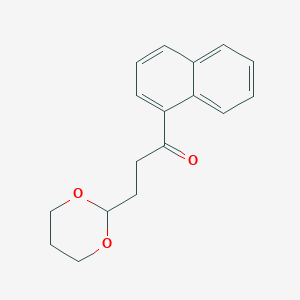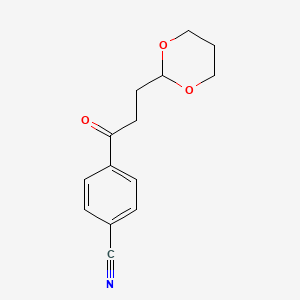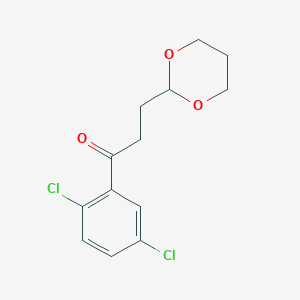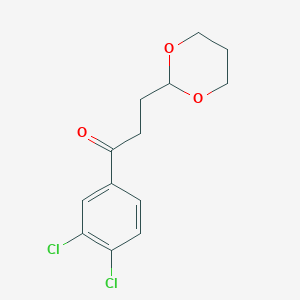![molecular formula C17H20F3NO5 B1326416 (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1135226-64-0](/img/structure/B1326416.png)
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidinecarboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl protecting group, a trifluoromethyl-substituted phenoxy group, and a pyrrolidine ring. Such compounds are often used in medicinal chemistry and organic synthesis due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction using a phenol derivative and an appropriate leaving group.
Final Coupling: The trifluoromethyl group is introduced through a coupling reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the phenoxy group.
Reduction: Reduction reactions can target the carbonyl groups or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, especially at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions, protein binding, and other biochemical processes. Its trifluoromethyl group can enhance the compound’s stability and bioavailability.
Medicine
In medicinal chemistry, this compound can serve as a building block for the development of pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-phenoxy-2-pyrrolidinecarboxylic acid
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(methyl)phenoxy]-2-pyrrolidinecarboxylic acid
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(fluoro)phenoxy]-2-pyrrolidinecarboxylic acid
Uniqueness
The presence of the trifluoromethyl group in (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid distinguishes it from similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, making it unique in its applications.
Propriétés
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO5/c1-16(2,3)26-15(24)21-9-12(8-13(21)14(22)23)25-11-6-4-10(5-7-11)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYOZHFYGUBOSZ-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
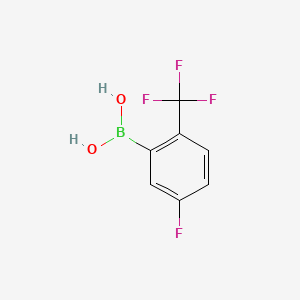
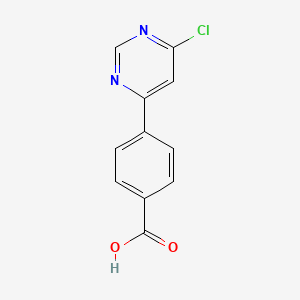
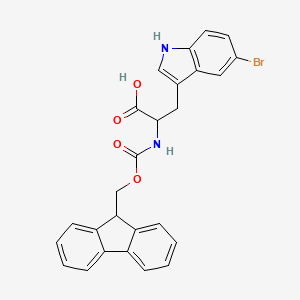
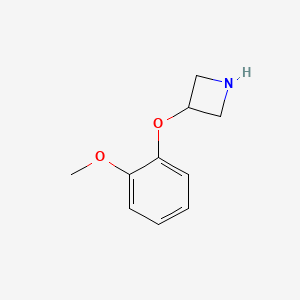
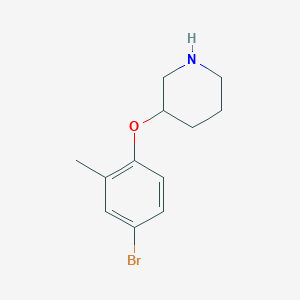
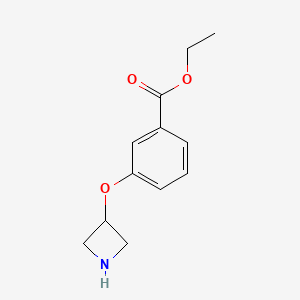
![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)
